1-(2-(6-Mercapto-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-(6-Mercapto-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound that features a pyrrolidine ring fused with a pyridine ringThe molecular formula of this compound is C12H16N2OS, and it has a molecular weight of 236.33 g/mol .
Chemical Reactions Analysis
1-(2-(6-Mercapto-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Scientific Research Applications
1-(2-(6-Mercapto-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(6-Mercapto-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The mercapto group can form covalent bonds with target proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar compounds to 1-(2-(6-Mercapto-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone include:
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone: This compound has a methoxy group instead of a mercapto group, which may alter its reactivity and biological activity.
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: This compound features a boronic acid group, which can be used in Suzuki coupling reactions.
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine:
The uniqueness of this compound lies in its mercapto group, which provides distinct reactivity and potential for covalent binding to biological targets .
Properties
Molecular Formula |
C12H16N2OS |
---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
1-[2-(5-methyl-6-sulfanylidene-1H-pyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C12H16N2OS/c1-8-6-10(7-13-12(8)16)11-4-3-5-14(11)9(2)15/h6-7,11H,3-5H2,1-2H3,(H,13,16) |
InChI Key |
QZPJCKOZRWZZMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CNC1=S)C2CCCN2C(=O)C |
Origin of Product |
United States |
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